4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Overview
Description
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound features a unique structure combining a fluorophenyl group, a pyrazole ring, a piperidine ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine intermediates with a pyrimidinone moiety using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and other purification methods are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and pyrazole moieties but differs in the rest of its structure.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: This compound contains a pyrazole ring and exhibits similar biological activities.
Uniqueness
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c20-16-3-5-17(6-4-16)25-11-14(9-23-25)10-24-7-1-2-15(12-24)18-8-19(26)22-13-21-18/h3-6,8-9,11,13,15H,1-2,7,10,12H2,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFPABWDFDHPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2)C3=CC=C(C=C3)F)C4=CC(=O)NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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